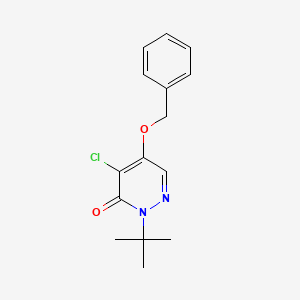
5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family This compound is characterized by the presence of a benzyloxy group, a tert-butyl group, and a chlorine atom attached to a pyridazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the benzyloxy and tert-butyl groups. The chlorination step is usually performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .
化学反応の分析
Types of Reactions
5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or primary amines under mild conditions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, dihydropyridazine derivatives, and various substituted pyridazinones.
科学的研究の応用
5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
類似化合物との比較
Similar Compounds
5-(Benzyloxy)-2-(tert-butyl)-4-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of chlorine.
5-(Benzyloxy)-2-(tert-butyl)-4-fluoropyridazin-3(2H)-one: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and potential applications. The combination of the benzyloxy and tert-butyl groups also contributes to its distinct chemical properties.
特性
CAS番号 |
88094-30-8 |
|---|---|
分子式 |
C15H17ClN2O2 |
分子量 |
292.76 g/mol |
IUPAC名 |
2-tert-butyl-4-chloro-5-phenylmethoxypyridazin-3-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)18-14(19)13(16)12(9-17-18)20-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
InChIキー |
IZJRZURBMVAUNT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


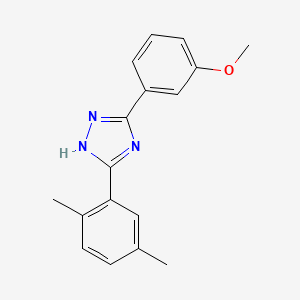
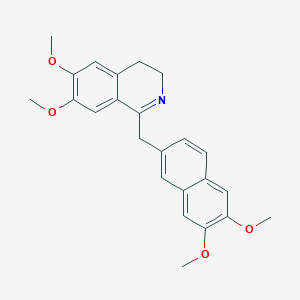
![7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12908500.png)


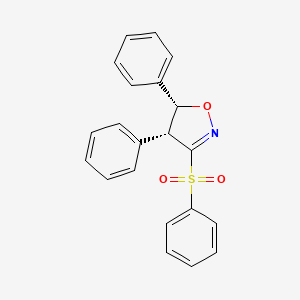
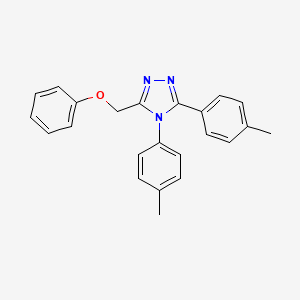
![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)
![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)
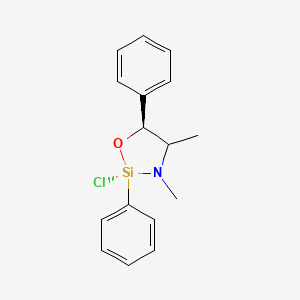
![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)
